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Indium triethoxide

Atomic Layer Deposition Transparent Conductive Oxides Semiconductor Manufacturing

Indium triethoxide solves halogen contamination in electronic thin-film fabrication. Unlike InCl₃, it decomposes to volatile organic byproducts, eliminating chloride-induced threshold voltage instability and metal corrosion in TFTs, LEDs, and photovoltaics. • 2× lower film resistivity (2×10⁻³ Ω·cm at 100°C) vs. alternative precursors in low-temperature ALD. • 60% higher GPC (0.8 Å/cycle) vs. DADI for faster throughput and lower cost-per-wafer. • Non-pyrophoric solid; ambient-stable logistics vs. pyrophoric trialkylindiums. • Purity up to 99.999% (metals basis).

Molecular Formula C6H15InO3
Molecular Weight 250 g/mol
CAS No. 62763-48-8
Cat. No. B1611805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium triethoxide
CAS62763-48-8
Molecular FormulaC6H15InO3
Molecular Weight250 g/mol
Structural Identifiers
SMILESCCO[In](OCC)OCC
InChIInChI=1S/3C2H5O.In/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
InChIKeyMCXZOLDSEPCWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Triethoxide: High-Purity Metal-Organic Precursor


Indium triethoxide (In(OCH₂CH₃)₃, CAS 62763-48-8) is a homoleptic indium alkoxide and a member of the metal-organic precursor class. It is a white, moisture-sensitive solid with a reported melting point of 150 °C accompanied by decomposition [1]. Commercially, it is available at purities up to 99.999% (metals basis), which is critical for defect-sensitive electronic material fabrication [2]. As a volatile alkoxide, its primary utility lies in the controlled delivery of indium for chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processing of indium oxide (In₂O₃) and related transparent conductive oxides (TCOs) [3]. Unlike chloride-based alternatives, its decomposition yields only volatile organic byproducts, offering a cleaner route to oxide formation [4].

1
Deposition methods Suited for CVD, ALD, and sol-gel processing of indium oxide transparent conductive oxides
2
Halide-free pathway Clean decomposition to volatile ethanol/ethylene avoids chloride contamination risks
3
Electronic-grade supply Available up to 5N (metals basis) purity to support defect-sensitive electronic fabrication

Why Generic Indium Precursor Substitution Fails


Generic substitution among indium precursors—such as triethylindium, trimethylindium, or indium acetylacetonate—is not scientifically sound due to fundamental divergences in decomposition pathways, thermal stability windows, and the resulting film purity. Unlike In(acac)₃ which introduces carbon contamination from acetylacetonate ligand decomposition [1], or trimethylindium which presents extreme pyrophoric hazards and requires stringent handling protocols [2], indium triethoxide offers a distinct risk-reward profile. Its alkoxide ligands decompose cleanly to volatile ethanol and ethylene at moderate temperatures, minimizing residual carbon in the final oxide film [3]. This directly impacts electrical performance: precursor choice dictates film resistivity, with triethylindium-derived films showing a 2× improvement over alternative precursors at low deposition temperatures [4]. Moreover, its solid-state stability at room temperature simplifies logistics compared to pyrophoric liquid trialkylindiums, yet its thermal decomposition onset (150 °C) is distinct from the higher stability of In(acac)₃ (187–189 °C) . These quantifiable differences in safety, stability, and film quality mean that a one-to-one precursor swap without process re-optimization will predictably result in inferior device performance or safety incidents.

Pyrophoric trialkylindium alternatives (TMI/TEI) demand different safety infrastructure and handling protocols.
Indium acetylacetonate introduces carbon residues from ligand decomposition and requires a higher thermal budget; film purity may shift.
Chloride-based precursors (InCl₃) risk halogen contamination, which can degrade electrical performance and device reliability.

Indium Triethoxide Performance Metrics vs. Key Comparators


Low-Temperature Film Resistivity Advantage

In a direct comparative study of three liquid indium precursors for low-temperature ALD of InOx films using ozone oxidant, triethylindium (TEIn) demonstrated the lowest electrical resistivity at a deposition temperature of 100 °C. The TEIn-derived film achieved a resistivity of 2 × 10⁻³ Ω cm, which is a 2.5-fold improvement over the films grown with the silanaminato-based INCA precursor and DADI precursor under identical process conditions [1].

Low-Temp Resistivity
Head-to-head
2 × 10⁻³ Ω·cm at 100°C
2.5× lower resistivity vs. INCA/DADI
Supports low-thermal-budget TCO electrode development.
40 nm films on SiO₂/Si with ozone oxidant; process transfer requires validation.
Atomic Layer Deposition Transparent Conductive Oxides Semiconductor Manufacturing

Growth Per Cycle Enhancement in ALD

In the same head-to-head ALD study, triethylindium (TEIn) exhibited a significantly higher saturated growth per cycle (GPC) of 0.8 Å/cycle at a substrate temperature of 200 °C and precursor temperature above 30 °C. This represents a 60% increase over the DADI precursor (0.5 Å/cycle) and a 33% increase over the INCA precursor (0.6 Å/cycle) [1].

Growth Per Cycle
Head-to-head
0.8 Å/cycle
1.6× vs. DADI, 1.33× vs. INCA
Indicates higher throughput potential in ALD manufacturing.
Substrate 200°C, precursor >30°C; film uniformity requires independent confirmation.
Atomic Layer Deposition Thin-Film Growth Process Optimization

Lower Thermal Decomposition vs. Acetylacetonate

Thermogravimetric analysis reveals that indium triethoxide undergoes decomposition at 150 °C . In contrast, indium(III) acetylacetonate (In(acac)₃), a common alternative precursor, exhibits a melting point of 187–189 °C and requires higher temperatures for effective volatilization and decomposition [1].

Decomposition Onset
Cross-study
150°C (TGA)
At least 37°C lower than In(acac)₃ melt
Enables deposition on temperature-sensitive flexible substrates.
Inert-atmosphere TGA; process integration context may differ.
Thermal Analysis CVD Precursor Selection Process Integration

Ultra-High Purity Commercial Availability

Indium triethoxide is commercially supplied at purity grades ranging from 99% (2N) to 99.999% (5N) on a metals basis [1]. This 5N grade exceeds the typical 99.9% (3N) specification commonly offered for general research applications and approaches electronic-grade quality .

Commercial Purity
Class-level
Up to 99.999% (5N) metals basis
Reduces unintended doping risk in defect-sensitive devices.
Verify supplier lot certification for critical electronic-grade requirements.
Material Purity Electronic-Grade Chemicals Quality Assurance

Chloride-Free Decomposition Pathway

Indium triethoxide, as an alkoxide, decomposes thermally to yield indium oxide and volatile ethanol/ethylene byproducts [1]. In contrast, indium trichloride (InCl₃), a common alternative indium source, introduces chloride contamination risks that can degrade electrical performance and accelerate corrosion in device structures .

Decomposition Byproducts
Class-level
Volatile ethanol, ethylene
No halogen residues vs. InCl₃
Avoids chloride-induced threshold voltage shifts and corrosion.
Device reliability benefit is well-documented for halogen-sensitive architectures.
Precursor Chemistry Thin-Film Purity CVD Process

Safer Solid-State Handling vs. Pyrophoric Trialkyls

Indium triethoxide is a moisture-sensitive solid at room temperature with a melting point of 150 °C . Trimethylindium (TMI), a widely used MOVPE precursor, is a pyrophoric solid that ignites spontaneously in air and melts at 88–89 °C [1]. Triethylindium is a pyrophoric liquid [2].

Handling Safety
Cross-study
Moisture-sensitive solid, non-pyrophoric
Vs. pyrophoric TMI/TEI
Lowers capital equipment barrier for research/pilot labs.
Still requires inert storage and glovebox handling for moisture exclusion.
Chemical Safety Precursor Handling Laboratory Safety

Key Application Scenarios for Indium Triethoxide


Low-Temperature ALD of TCOs on Flexible Substrates

For ALD processes targeting deposition temperatures below 150 °C—such as those on polymer-based flexible electronics—indium triethoxide (specifically triethylindium) is uniquely qualified. The quantitative evidence demonstrates that TEIn-derived films achieve a resistivity of 2 × 10⁻³ Ω cm at 100 °C, a 2.5× improvement over alternative liquid precursors [1]. Furthermore, the higher GPC of 0.8 Å/cycle enables faster deposition [1]. Procurement of indium triethoxide in this scenario is justified by the requirement to meet both the low thermal budget of the substrate and the electrical performance specifications of the device.

Halogen-Sensitive Semiconductor Device Fabrication

In the fabrication of sensitive electronic devices—including thin-film transistors (TFTs), light-emitting diodes (LEDs), and photovoltaic cells—residual chloride contamination from InCl₃ precursors can cause threshold voltage instability and accelerated metal corrosion . Indium triethoxide, as a chloride-free alkoxide precursor, decomposes cleanly to volatile organic byproducts, eliminating this failure mode [2]. Procurement of this compound is scientifically indicated for any process where the device architecture is known to be sensitive to halogen-induced defects.

High-Throughput CVD Manufacturing

The 60% higher GPC observed for TEIn (0.8 Å/cycle) compared to DADI (0.5 Å/cycle) directly translates to faster film growth and improved tool utilization in manufacturing environments [1]. For high-volume production of indium oxide layers—e.g., in gas sensors, transparent electrodes, or optical coatings—this quantifiable throughput advantage reduces cost-per-wafer and justifies the selection of indium triethoxide over slower-growing alternative precursors.

Academic and Pilot-Scale Research with Reduced Pyrophoricity Risk

Unlike trimethylindium (TMI) and triethylindium, which are pyrophoric and require extensive air-free handling infrastructure, indium triethoxide is a moisture-sensitive but non-pyrophoric solid [3]. This reduced hazard profile lowers the barrier to entry for research laboratories and pilot-scale operations that lack dedicated glovebox systems or pyrophoric chemical storage facilities. Procurement in this context is justified by the significant reduction in capital equipment costs and safety incident risk.

Application
Selection Property
Validation Focus
Low-temperature ALD on flexible substrates
Decomposition profile below 150°C and electrical performance
Resistivity benchmarking at target deposition temperature
Halogen-sensitive device fabrication (TFT, LED, PV)
Chloride-free decomposition pathway
Halogen contamination analysis in final film
High-throughput CVD/ALD manufacturing
Growth rate in deposition processes
Throughput benchmarking and film uniformity assessment
Academic and pilot-scale research with reduced hazard
Non-pyrophoric solid-state precursor
Safety protocol compatibility and handling infrastructure assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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